Cas no 1337256-91-3 (2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol)

2-(1-Amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is a halogenated phenolic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of bromo and chloro substituents enhances its reactivity, particularly in electrophilic aromatic substitution and cross-coupling reactions. The amino and hydroxyethyl groups contribute to its potential as a building block for pharmaceuticals, agrochemicals, or specialty polymers. Its structural complexity allows for selective modifications, enabling applications in medicinal chemistry or material science. The compound’s stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic pathways. Proper handling is advised due to potential sensitivity to moisture or light.
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol structure
1337256-91-3 structure
Product name:2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
CAS No:1337256-91-3
MF:C8H9BrClNO2
Molecular Weight:266.519560575485
CID:5824043
PubChem ID:77130628

2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol 化学的及び物理的性質

名前と識別子

    • 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
    • EN300-1897165
    • 1337256-91-3
    • インチ: 1S/C8H9BrClNO2/c9-6-2-4(10)1-5(8(6)13)7(11)3-12/h1-2,7,12-13H,3,11H2
    • InChIKey: SUUHPHMOLKNVDA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1O)C(CO)N)Cl

計算された属性

  • 精确分子量: 264.95052g/mol
  • 同位素质量: 264.95052g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 66.5Ų

2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1897165-0.05g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
0.05g
$780.0 2023-09-18
Enamine
EN300-1897165-0.25g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
0.25g
$855.0 2023-09-18
Enamine
EN300-1897165-1.0g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
1g
$928.0 2023-06-01
Enamine
EN300-1897165-0.5g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
0.5g
$891.0 2023-09-18
Enamine
EN300-1897165-10.0g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
10g
$3992.0 2023-06-01
Enamine
EN300-1897165-10g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
10g
$3992.0 2023-09-18
Enamine
EN300-1897165-5g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
5g
$2692.0 2023-09-18
Enamine
EN300-1897165-1g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
1g
$928.0 2023-09-18
Enamine
EN300-1897165-2.5g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
2.5g
$1819.0 2023-09-18
Enamine
EN300-1897165-5.0g
2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol
1337256-91-3
5g
$2692.0 2023-06-01

2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol 関連文献

2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenolに関する追加情報

Introduction to 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol (CAS No. 1337256-91-3)

2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1337256-91-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenolic core with bromo and chloro substituents along with an aminoethyl side chain, exhibits a unique structural framework that lends itself to diverse chemical modifications and biological applications. The presence of both hydroxyl and amino functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The structural attributes of 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol position it as a valuable building block for medicinal chemists. The bromo and chloro atoms serve as reactive sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl motifs common in many bioactive compounds. Additionally, the amino group can participate in hydrogen bonding interactions or be incorporated into peptidomimetic structures, enhancing the compound's potential utility in drug design.

In recent years, there has been growing interest in phenolic derivatives due to their broad spectrum of biological activities. Studies have demonstrated that phenols, particularly those with halogen substituents, can exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The compound 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is no exception, and preliminary investigations suggest that it may possess similar bioactivities. Its ability to interact with biological targets through multiple binding sites makes it an attractive candidate for further exploration in pharmacological research.

One of the most compelling aspects of 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is its potential as a scaffold for structure-based drug design. The phenolic ring provides a hydrogen bond donor/acceptor pair, while the aminoethyl side chain introduces additional flexibility and potential for conformational optimization. This balance of rigidity and flexibility is often sought after in drug candidates, as it can improve binding affinity and reduce off-target effects. Researchers have been leveraging computational methods to model the interactions of this compound with various biological receptors, aiming to identify novel pharmacophores and optimize its therapeutic profile.

The synthesis of 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Current synthetic strategies often involve multi-step sequences that begin with the preparation of a brominated or chlorinated phenol precursor followed by nucleophilic substitution reactions to introduce the aminoethyl moiety. Advances in catalytic methods have enabled more efficient and scalable routes to this compound, reducing the need for harsh conditions or hazardous reagents.

Recent advancements in green chemistry have also influenced the synthesis of 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol. Researchers are increasingly employing solvent-free reactions, microwave-assisted synthesis, and biocatalytic approaches to improve yield and reduce waste. These methods not only enhance sustainability but also often lead to faster reaction times and easier purification processes. Such innovations are critical for industrial-scale production and ensure that pharmaceutical intermediates like this one can be synthesized responsibly.

The biological evaluation of 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol has revealed promising results in several preclinical studies. In particular, its antimicrobial activity has been noted against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal species. This broad-spectrum efficacy suggests that it may serve as a lead compound for developing new antimicrobial agents to combat resistant strains. Furthermore, its anti-inflammatory properties have been observed in cell-based assays, indicating potential applications in treating chronic inflammatory diseases.

The pharmacokinetic profile of 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Initial studies suggest that it exhibits moderate solubility in water and lipids, which could influence its bioavailability and tissue distribution. Further research is needed to fully elucidate its pharmacokinetic behavior and identify any potential liabilities.

In conclusion, 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol (CAS No. 1337256-91-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a versatile intermediate for synthesizing complex molecules, while its biological activities open doors for new therapeutic applications. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, 2-(1-amino-2-hydroxyethyl)-6-bromo-4-chlorophenol is poised to play an important role in the discovery and development of novel drugs.

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